molecular formula C22H21N5O3S B2915535 N-(1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide CAS No. 1170485-42-3

N-(1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2915535
CAS No.: 1170485-42-3
M. Wt: 435.5
InChI Key: QVWLSUQTFWPHOE-UHFFFAOYSA-N
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Description

N-(1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H21N5O3S and its molecular weight is 435.5. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis and Imaging Applications

N-(1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide and its derivatives have been explored in the development of selective ligands for imaging translocator proteins (18 kDa) using positron emission tomography (PET). These compounds, due to their selective binding capabilities, have potential applications in in vivo imaging for detecting neuroinflammatory processes, which are early markers in various diseases. The ability to radiolabel these compounds, such as DPA-714 with fluorine-18, enables their use in PET imaging to provide valuable insights into the biological and pathological processes in living organisms (Dollé et al., 2008).

Anticancer Applications

The pyrazolo[3,4-d]pyrimidin-4-one derivatives, which share a core structure with this compound, have been investigated for their anticancer activities. These compounds have shown significant inhibitory activity against various cancer cell lines, highlighting their potential as chemotherapeutic agents. For instance, compounds displaying potent inhibitory activity with specific IC50 values against human breast adenocarcinoma cell lines indicate the therapeutic potential of these derivatives in cancer treatment (Abdellatif et al., 2014).

Anti-inflammatory and Analgesic Applications

Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1/COX-2), which are key players in the inflammation process. Some derivatives demonstrated high inhibitory activity on COX-2 selectivity, alongside notable analgesic and anti-inflammatory effects, making them promising candidates for the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).

Antimicrobial Applications

Certain derivatives of this compound have been explored for their antimicrobial potential. These compounds were tested against a range of microbial strains, exhibiting antimicrobial activities that could lead to the development of new antimicrobial agents. The structure-activity relationship (SAR) studies of these derivatives can provide insights into designing more effective antimicrobial drugs (Bondock et al., 2008).

Properties

IUPAC Name

N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-13-14(2)23-22(25-21(13)29)27-19(12-17(26-27)18-5-4-10-31-18)24-20(28)11-15-6-8-16(30-3)9-7-15/h4-10,12H,11H2,1-3H3,(H,24,28)(H,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWLSUQTFWPHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CS3)NC(=O)CC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.